molecular formula C21H22N2O2 B2931440 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide CAS No. 862831-83-2

2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide

Cat. No.: B2931440
CAS No.: 862831-83-2
M. Wt: 334.419
InChI Key: QGPBUKRRLIOLIO-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide is a synthetic N-acetamide indole derivative offered for early-stage pharmacological and hit-to-lead optimization research. This chemotype has emerged as a promising scaffold in infectious disease research, with studies on close structural analogues demonstrating potent activity against a range of pathogens. Specifically, related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives have been identified as novel inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of viruses such as Respiratory Syncytial Virus (RSV) and SARS-CoV-2, showing low micromolar EC50 values and high selectivity indices in cell-based assays . Concurrently, other N-acetamide indole compounds have been optimized as potent inhibitors of Plasmodium falciparum asexual blood stages, with their mechanism of action linked to the disruption of PfATP4, a cation-transporting P-type ATPase crucial for parasite Na+ homeostasis . The specific structure of 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide, featuring a 1,2-dimethyl indole core and a mesityl (2,4,6-trimethylphenyl) acetamide group, is designed to explore the structure-activity relationship (SAR) surrounding metabolic stability and target potency. This product is intended for use in biochemical and cell-based screening, mechanism-of-action studies, and as a building block for further medicinal chemistry. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-12-10-13(2)19(14(3)11-12)22-21(25)20(24)18-15(4)23(5)17-9-7-6-8-16(17)18/h6-11H,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBUKRRLIOLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide typically involves the reaction of 1,2-dimethylindole with mesityl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to introduce the oxoacetamide group. The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amide or amine derivatives.

    Substitution: Introduction of various substituents on the indole ring, leading to a range of functionalized derivatives.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Substituted 2-Oxoacetamide Derivatives

Compounds such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) exhibit potent cytotoxicity against cancer cell lines (e.g., HepG2, IC50 = 10.56 ± 1.14 µM) by inducing caspase-8-dependent apoptosis .

Compound Substituents Biological Activity IC50 (µM) Reference
5r (Adamantane derivative) Adamantane, N-substituted aryl Caspase-8-dependent apoptosis in HepG2 cells 10.56 ± 1.14
6g (Mesityl derivative) 1,2-Dimethylindole, mesityl Structural analog; activity not reported N/A

Sulfonamide Derivatives

Sulfonamide-substituted analogs, such as N-(3-(1,2-dimethyl-1H-indol-3-yl)-1-oxo-1-(p-tolyl)propan-2-yl)propane-2-sulfonamide (6d) , display distinct physicochemical properties (e.g., molecular weight = 399.08 g/mol) and synthetic pathways involving Rh(II)-catalyzed reactions . These compounds are structurally more complex due to sulfonamide moieties, which may enhance metabolic stability compared to the mesityl-substituted acetamide.

Heterocyclic Derivatives

Thiazole- and oxadiazole-containing indole derivatives (e.g., N1-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-N2-(2-methoxyethyl)oxalamide) demonstrate broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Glyoxylamide Derivatives

D-24851, an indol-3-yl-glyoxylamide, inhibits microtubule assembly without neurotoxicity and overcomes multidrug resistance in cancer cells .

Physicochemical and Structural Analysis

Molecular Properties

Parameter 2-(1,2-Dimethyl-1H-indol-3-yl)-N-Mesityl-2-Oxoacetamide N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Adamantane Derivative (5r)
Molecular Formula C23H28N2O3S C13H14N2O2 C30H35N3O2
Molecular Weight (g/mol) 435.17 230.26 469.62
LogP ~3.5 (estimated) 1.55 4.2
Key Substituents Mesityl, 1,2-dimethylindole Ethyl, 2-methylindole Adamantane, N-aryl

Structural Insights

  • The 1,2-dimethylindole moiety enhances lipophilicity and π-π stacking interactions, critical for binding to hydrophobic protein pockets .
  • Adamantane derivatives exhibit rigid, three-dimensional structures, improving binding affinity to enzymes like caspases .

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide is a synthetic compound belonging to the indole derivatives class, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The compound is characterized by an indole ring with dimethyl substitutions and an oxoacetamide group attached to a mesityl moiety. The synthesis typically involves the reaction of 1,2-dimethylindole with mesityl chloride in the presence of a base like triethylamine, followed by treatment with oxalyl chloride to introduce the oxoacetamide group. Common solvents used include dichloromethane or toluene under reflux conditions.

Biological Activity Overview

Indole derivatives are widely studied for their potential therapeutic applications. The biological activity of 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide includes:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.
  • Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Potential to modulate enzyme activities linked to disease pathways.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, which can modulate their activity. For instance, it may inhibit enzymes involved in metabolic pathways associated with cancer progression or microbial resistance .

Research Findings

Recent studies have explored the compound's effects on various biological systems:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Anticancer Activity : A study demonstrated that 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : Research indicated that the compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Enzyme Interaction Studies : Investigations revealed that the compound could effectively inhibit the activity of certain kinases involved in cancer signaling pathways, presenting opportunities for targeted cancer therapies.

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